

A Comprehensive Technical Guide to 1-(2-Fluorophenyl)-2-nitropropene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(2-Fluorophenyl)-2-nitropropene**

Cat. No.: **B12048242**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluorophenyl)-2-nitropropene is a fluorinated aromatic nitroalkene that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a conjugated system with an electron-withdrawing nitro group and a fluorine-substituted phenyl ring, imparts unique reactivity, making it a key building block for a variety of more complex molecules. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, reactivity, and potential applications, particularly in the realm of drug discovery and development. Detailed experimental protocols for its synthesis and analysis are also presented, alongside visualizations of its synthetic pathway and its role as a precursor to potentially bioactive compounds.

Introduction

1-(2-Fluorophenyl)-2-nitropropene, with the CAS number 829-40-3, is a specialized chemical intermediate.[1][2][3] The strategic incorporation of a fluorine atom at the ortho position of the phenyl ring can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity when incorporated into larger bioactive scaffolds.[4][5] This makes it a compound of considerable interest for medicinal chemists. Like its well-studied parent compound, 1-phenyl-2-nitropropene (P2NP), it is a versatile precursor, particularly for the synthesis of substituted phenethylamines.[6] This guide aims to consolidate the available

technical information on **1-(2-Fluorophenyl)-2-nitropropene** to support its use in research and development.

Chemical and Physical Properties

The key chemical and physical properties of **1-(2-Fluorophenyl)-2-nitropropene** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

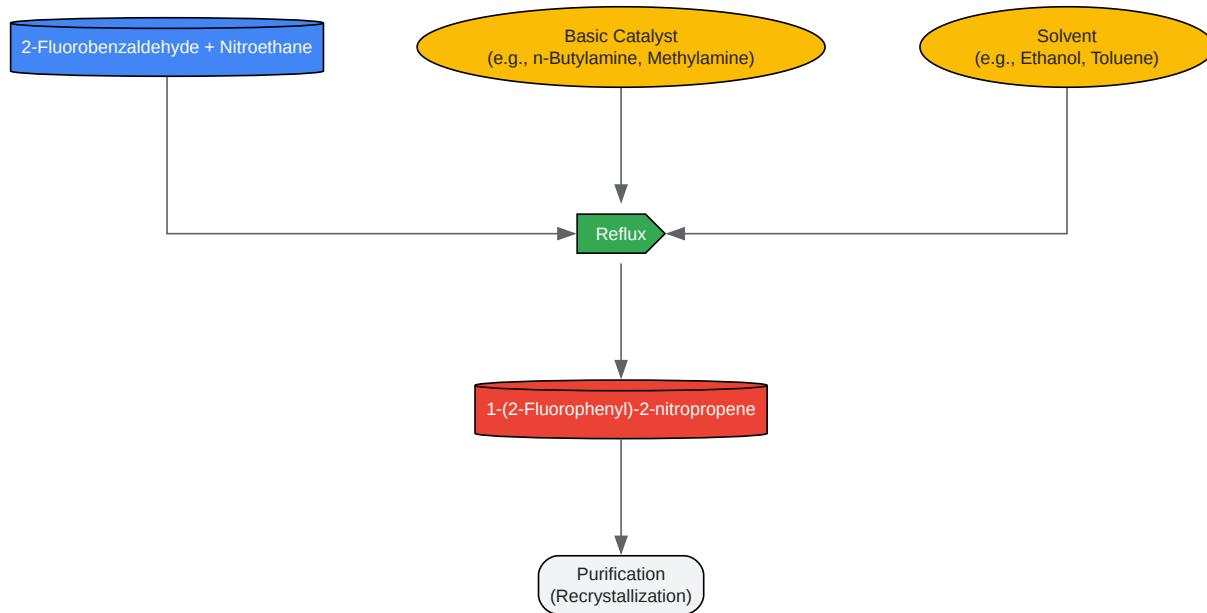
Property	Value	Reference(s)
CAS Number	829-40-3	[1][2][3]
Molecular Formula	C ₉ H ₈ FNO ₂	[1][3]
Molecular Weight	181.16 g/mol	[1][7]
Appearance	Yellow crystalline solid or powder	[7]
Melting Point	~54–58°C	[7]
Boiling Point	Decomposes before boiling	[7]
Density	Approx. 1.25 g/cm ³ (estimated)	[7]
Solubility	Practically insoluble in water; Soluble in organic solvents such as ethanol, acetone, and dichloromethane.	[7]
IUPAC Name	1-fluoro-2-[(E)-2-nitroprop-1-enyl]benzene	[8]

Synthesis and Reactivity

Synthesis

The primary route for the synthesis of **1-(2-Fluorophenyl)-2-nitropropene** is through a Henry-Knoevenagel condensation reaction. This involves the base-catalyzed reaction of 2-fluorobenzaldehyde with nitroethane.[6][9]

A documented catalytic synthesis from 2-fluorobenzylamine and nitroethane has been reported to achieve a 73% yield.[10]



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Synthesis workflow for **1-(2-Fluorophenyl)-2-nitropropene**.

Reactivity

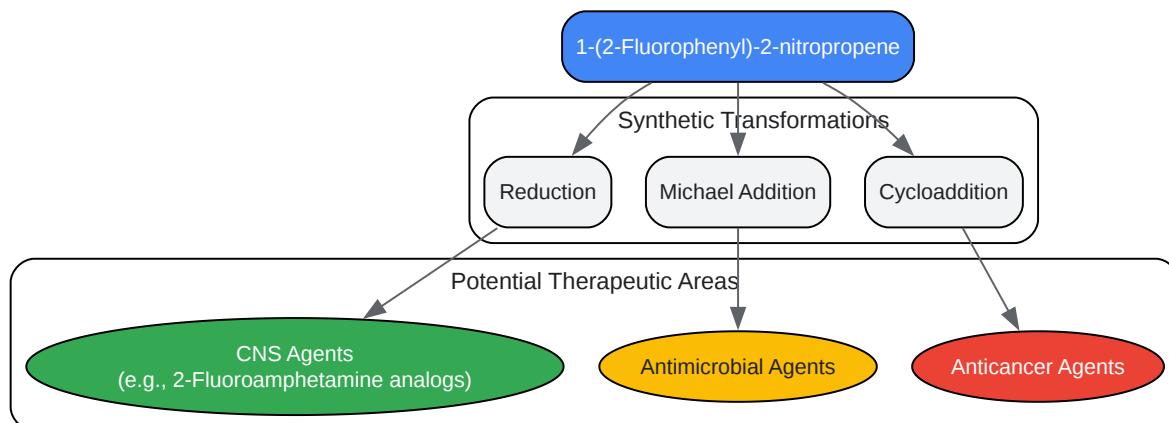
The reactivity of **1-(2-Fluorophenyl)-2-nitropropene** is dominated by the conjugated nitroalkene system. The strong electron-withdrawing nature of the nitro group makes the β -carbon of the double bond highly electrophilic and susceptible to nucleophilic attack. This makes it an excellent Michaelis acceptor.[11]

A key reaction of this compound is its reduction to the corresponding amine, 2-fluoroamphetamine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LAH), sodium borohydride, or catalytic hydrogenation.[6] It can also be converted to 1-(2-fluorophenyl)-2-propanone, a ketone intermediate.[12]

Potential Applications in Drug Development

While **1-(2-Fluorophenyl)-2-nitropropene** is primarily a synthetic intermediate, its derivatives have potential applications in drug discovery. The introduction of the fluorine atom can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[13]

Nitro compounds, in general, exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[14][15] The nitroalkene moiety itself can act as a pharmacophore. Furthermore, its role as a precursor to fluorinated amphetamine analogs and other substituted phenethylamines opens avenues for exploring novel central nervous system agents and other therapeutics. Research on related nitro- and fluorinated compounds suggests potential for the development of novel anticancer, anticonvulsant, and antimicrobial agents.[4][16]



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Potential applications of **1-(2-Fluorophenyl)-2-nitropropene** in drug development.

Experimental Protocols

The following protocols are based on established methods for the synthesis and analysis of the analogous compound 1-phenyl-2-nitropropene and can be adapted for **1-(2-Fluorophenyl)-2-nitropropene**.

Synthesis via Henry-Knoevenagel Condensation[9]

- Materials: 2-fluorobenzaldehyde, nitroethane, n-butylamine (catalyst), and ethanol (solvent).
- Procedure:
 - In a round-bottom flask, dissolve 1 mole of 2-fluorobenzaldehyde and 1 mole of nitroethane in 100 mL of anhydrous ethanol.
 - Add 5 mL of n-butylamine to the mixture.
 - Fit the flask with a reflux condenser and heat the mixture at reflux for 8 hours.
 - Cool the reaction mixture and stir. A crystalline mass should form.
 - Collect the crude product by filtration.
- Purification: Recrystallize the crude product from anhydrous ethanol to obtain pure **1-(2-Fluorophenyl)-2-nitropropene**.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)[17]

This method is suitable for the identification and purity assessment of **1-(2-Fluorophenyl)-2-nitropropene**.

- Instrumentation: Gas chromatograph coupled with a mass selective detector (MSD).
- Column: A suitable capillary column, such as a VF-624MS (60 m, 0.25 mm i.d., 1.4 μ m film thickness) or equivalent.[17]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[17]

- Injection: Split injection mode (e.g., 60:1 ratio).[17]
- Temperatures:
 - Injector: 250°C
 - MSD Transfer Line: 300°C[17]
 - Ion Source: 180°C[17]
- Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- MSD: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.[17]

Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)[17]

This method is suitable for the quantification and purity determination of **1-(2-Fluorophenyl)-2-nitropropene**.

- Instrumentation: HPLC system with a UV-Vis detector.
- Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[17]
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[17]
- Flow Rate: 1.0 mL/min.[17]
- Column Temperature: 30°C.[17]
- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 225 nm and 304 nm for P2NP).[17][18]

Safety and Handling

1-(2-Fluorophenyl)-2-nitropropene should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety precautions, including the use

of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-(2-Fluorophenyl)-2-nitropropene is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique structural features provide a foundation for the development of novel fluorinated compounds with a wide range of potential biological activities. The information and protocols provided in this guide are intended to facilitate further research and application of this valuable compound.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-(2-Fluorophenyl)-2-nitropropene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12048242#1-2-fluorophenyl-2-nitropropene-cas-number-and-properties\]](https://www.benchchem.com/product/b12048242#1-2-fluorophenyl-2-nitropropene-cas-number-and-properties)

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